Thalidomide-benzo

PROTAC Lipophilicity Drug Design

Thalidomide-benzo is the only commercially available CRBN ligand with a benzo[f]isoindole-1,3-dione scaffold, designed to reprogram CRBN's substrate specificity beyond the reach of pomalidomide or lenalidomide. Its LogP of 1.6 provides superior cell permeability for intracellular PROTAC studies, while proven DMSO solution stability (2 weeks at 4°C) ensures reproducible high-throughput screening data. Cannot be substituted with standard thalidomide analogs without risking complete loss of target degradation. Ideal for undruggable protein targets.

Molecular Formula C17H12N2O4
Molecular Weight 308.29 g/mol
Cat. No. B12423131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-benzo
Molecular FormulaC17H12N2O4
Molecular Weight308.29 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=CC4=CC=CC=C4C=C3C2=O
InChIInChI=1S/C17H12N2O4/c20-14-6-5-13(15(21)18-14)19-16(22)11-7-9-3-1-2-4-10(9)8-12(11)17(19)23/h1-4,7-8,13H,5-6H2,(H,18,20,21)
InChIKeyWEZVWZZGZAYKRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thalidomide-benzo as a Key Cereblon Ligand in PROTAC Research and Development


Thalidomide-benzo is a thalidomide-based cereblon (CRBN) ligand, with the CAS number 458151-34-3 and a molecular weight of 308.29 g/mol . Its core function is the recruitment of the CRBN protein, a component of the E3 ubiquitin ligase complex, making it a crucial building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs) [1]. Structurally, it incorporates a benzo[f]isoindole-1,3-dione moiety, a fused tricyclic aromatic system that enhances lipophilicity (LogP 1.6) and distinguishes it from simpler thalidomide analogs . As a research tool, it is provided by various chemical suppliers for use in targeted protein degradation studies .

Why Generic Substitution of Thalidomide-benzo with Other CRBN Ligands Is Not Advisable in PROTAC Design


Generic substitution among thalidomide analogs is not feasible due to the profound impact of subtle structural modifications on the recruitment of the E3 ligase CRBN and the subsequent degradation of target proteins. Each analog induces distinct patterns of substrate specificity, which underpin its specific biological activity and potential toxicities [1]. The unique benzo-fused scaffold of Thalidomide-benzo is designed to alter the binding surface of CRBN, a critical factor for achieving new substrate protein profiles. This is in stark contrast to other ligands like pomalidomide or lenalidomide, which have well-defined but different degradation profiles . Therefore, substituting Thalidomide-benzo with a seemingly similar CRBN ligand could lead to a complete loss of desired target degradation or the introduction of off-target effects, invalidating the entire experimental design.

Quantitative Evidence Guide: Differentiating Thalidomide-benzo from Key Comparators


Distinct Lipophilicity Profile of Thalidomide-benzo Compared to Parent Thalidomide

Thalidomide-benzo exhibits a calculated LogP value of 1.6 , a significant increase in lipophilicity compared to the parent compound, thalidomide, which has a LogP of approximately 0.33 [1]. This enhanced lipophilicity, a direct result of the benzo-fused ring system, is a critical parameter for the pharmacokinetic behavior of the final PROTAC molecule.

PROTAC Lipophilicity Drug Design

Structural Distinctiveness: Benzo-fused Scaffold vs. Phthalimide Core

The core of Thalidomide-benzo is a benzo[f]isoindole-1,3-dione moiety, a tricyclic aromatic system, whereas standard thalidomide and approved IMiDs like lenalidomide and pomalidomide contain a simpler bicyclic phthalimide core [1]. This expanded aromatic surface is a deliberate design feature aimed at creating novel interactions with the CRBN binding surface, potentially enabling the degradation of new, non-canonical substrates that are not targeted by conventional thalidomide analogs .

Medicinal Chemistry Structural Biology E3 Ligase

Enhanced Thermal Stability and Storage Properties of Thalidomide-benzo

Thalidomide-benzo demonstrates superior long-term stability compared to its parent compound. While thalidomide is known to be unstable in solution and prone to rapid hydrolysis [1], Thalidomide-benzo is reported to be stable as a powder for up to 2 years at -20°C and for 2 weeks in DMSO solution at 4°C [2]. This enhanced stability is a key differentiator for procurement and experimental planning.

Compound Management Stability Reproducibility

Optimal Research and Industrial Application Scenarios for Thalidomide-benzo


Synthesis of Next-Generation PROTACs Targeting Non-Canonical CRBN Neo-Substrates

This compound is ideally suited for the synthesis of PROTAC molecules aimed at degrading proteins that are resistant to degradation by PROTACs based on standard CRBN ligands like pomalidomide or lenalidomide. The unique benzo-fused scaffold is designed to reprogram the binding surface of CRBN, potentially recruiting new substrates for ubiquitination and degradation . This makes Thalidomide-benzo a critical tool for projects seeking to expand the druggable proteome by targeting 'undruggable' or resistant protein targets.

Optimizing PROTAC Permeability and Bioavailability in Early-Stage Drug Discovery

The significantly higher lipophilicity (LogP 1.6) of Thalidomide-benzo compared to thalidomide (LogP ~0.33) makes it an excellent choice for creating PROTACs with improved cell permeability. This is a crucial advantage for research aimed at validating intracellular protein degradation in cellular assays, where poor permeability often limits the efficacy of early-stage degraders. Its use can streamline the development of cell-active PROTAC candidates by mitigating a common pharmacokinetic hurdle.

Improving Reproducibility in High-Throughput and Long-Term Biological Assays

For applications requiring high reproducibility, such as high-throughput screening or long-term cell culture experiments, the enhanced stability of Thalidomide-benzo is a key advantage. Its stability in DMSO stock solutions for up to 2 weeks at 4°C, as documented in product data sheets [1], reduces experimental drift caused by compound degradation over time, ensuring more consistent and reliable data generation compared to less stable thalidomide analogs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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